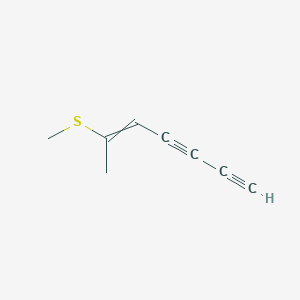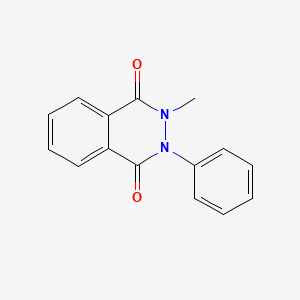
2-Methyl-3-phenyl-2,3-dihydrophthalazine-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-phenyl-2,3-dihydrophthalazine-1,4-dione is a derivative of phthalazine-1,4-dione, a compound known for its diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-phenyl-2,3-dihydrophthalazine-1,4-dione typically involves the reaction of phthalic anhydride with phenylhydrazine in the presence of acetic acid and sodium acetate . The reaction is carried out under reflux conditions to yield the desired product. Another method involves the use of microdroplets containing a mixture of phenylhydrazine and phthalic anhydride or phthalic acid, which accelerates the reaction and improves yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of continuous flow reactors and microreactor technology could potentially be employed to scale up the synthesis, ensuring consistent quality and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-phenyl-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidative ring cleavage to form phthalic acid.
Substitution: Alkylation reactions can be performed using propargyl bromide in the presence of potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Typically involves electrochemical generation in aqueous or non-aqueous solvents.
Substitution: Requires the use of alkyl halides and strong bases like potassium tert-butoxide.
Major Products
Oxidation: Phthalic acid.
Substitution: Various alkylated derivatives depending on the alkyl halide used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-phenyl-2,3-dihydrophthalazine-1,4-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: Potential anticonvulsant and anti-inflammatory agent
Industry: Can be used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The compound exerts its effects primarily through interaction with specific molecular targets. For instance, it acts as a non-competitive antagonist of AMPA receptors, which are involved in excitatory neurotransmission . This mechanism is crucial for its anticonvulsant activity. Additionally, its antimicrobial and anticancer activities are attributed to its ability to interfere with cellular processes and inhibit key enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-2,3-dihydrophthalazine-1,4-dione: Shares a similar structure but lacks the methyl group at the 2-position.
Phthalhydrazide: Another derivative of phthalazine-1,4-dione with different substituents.
Uniqueness
2-Methyl-3-phenyl-2,3-dihydrophthalazine-1,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methyl group at the 2-position enhances its anticonvulsant and antimicrobial properties compared to its analogs .
Eigenschaften
CAS-Nummer |
89811-41-6 |
|---|---|
Molekularformel |
C15H12N2O2 |
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
2-methyl-3-phenylphthalazine-1,4-dione |
InChI |
InChI=1S/C15H12N2O2/c1-16-14(18)12-9-5-6-10-13(12)15(19)17(16)11-7-3-2-4-8-11/h2-10H,1H3 |
InChI-Schlüssel |
AGGFBAAISFRGMM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C2=CC=CC=C2C(=O)N1C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


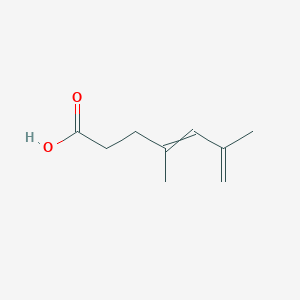
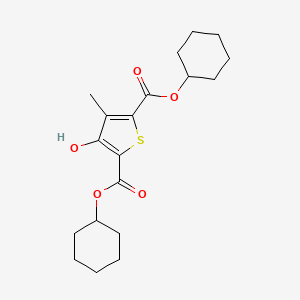
![3-[(1,3-Dithian-2-yl)methyl]-4-nitro-1,2-oxazole](/img/structure/B14395808.png)
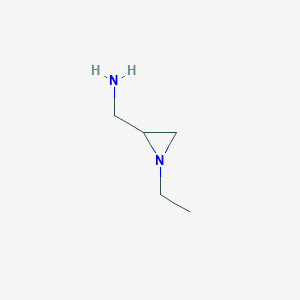
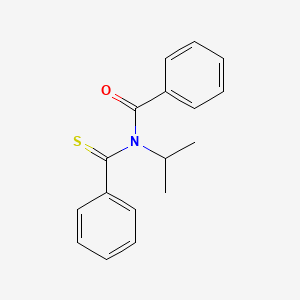
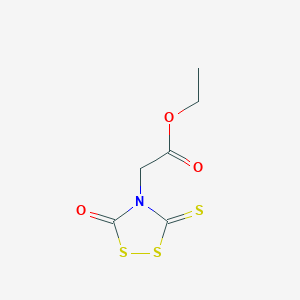
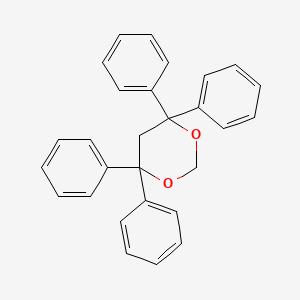
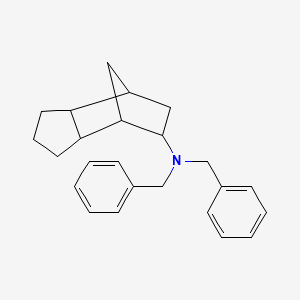
![Phenyl(2-phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)methanone](/img/structure/B14395845.png)
![4-Hydrazinyl-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14395858.png)
![N,N'-[(Methylazanediyl)di(propane-3,1-diyl)]dimethanesulfonamide](/img/structure/B14395862.png)
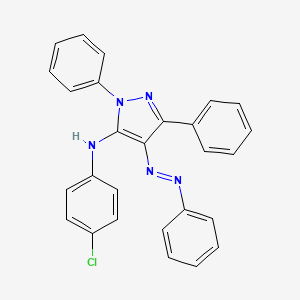
![Methyl 3-[benzoyl(2-cyanophenyl)amino]-4-chlorobenzoate](/img/structure/B14395870.png)
